Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 900019-79-6
VCID: VC5942671
InChI: InChI=1S/C11H8F3IN2O2/c1-2-19-10(18)8-9(11(12,13)14)16-7-4-3-6(15)5-17(7)8/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=C(N=C2N1C=C(C=C2)I)C(F)(F)F
Molecular Formula: C11H8F3IN2O2
Molecular Weight: 384.097

Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

CAS No.: 900019-79-6

Cat. No.: VC5942671

Molecular Formula: C11H8F3IN2O2

Molecular Weight: 384.097

* For research use only. Not for human or veterinary use.

Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate - 900019-79-6

Specification

CAS No. 900019-79-6
Molecular Formula C11H8F3IN2O2
Molecular Weight 384.097
IUPAC Name ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C11H8F3IN2O2/c1-2-19-10(18)8-9(11(12,13)14)16-7-4-3-6(15)5-17(7)8/h3-5H,2H2,1H3
Standard InChI Key WYRFCNDHGVYFQC-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C2N1C=C(C=C2)I)C(F)(F)F

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The compound’s backbone consists of an imidazo[1,2-a]pyridine ring system, a bicyclic structure that merges imidazole and pyridine moieties. The 2-position is substituted with a trifluoromethyl (-CF3_3) group, while the 6-position hosts an iodine atom. An ethyl ester group (-COOEt) occupies the 3-position, contributing to the molecule’s lipophilicity . This arrangement is critical for its electronic properties and interaction with biological targets.

The IUPAC name, ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, reflects these substituents. Key spectroscopic identifiers include:

  • InChI: InChI=1S/C11H8F3IN2O2/c1-2-19-10(18)8-9(11(12,13)14)16-7-4-3-6(15)5-17(7)8/h3-5H,2H2,1H3

  • SMILES: CCOC(=O)C1=C(N=C2N1C=C(C=C2)I)C(F)(F)F

Physicochemical Data

Experimental and predicted properties include:

PropertyValueSource Citation
Melting Point148–149°C
Density1.89±0.1 g/cm31.89 \pm 0.1\ \text{g/cm}^3
pKa3.85±0.503.85 \pm 0.50
Molecular Weight384.097 g/mol
SolubilityNot publicly available

The trifluoromethyl group enhances metabolic stability, while the iodine atom facilitates radiolabeling and Suzuki-Miyaura cross-coupling reactions .

Synthesis and Reaction Pathways

Key Reaction Considerations

  • Solvent Systems: Polar aprotic solvents like 1,2-dimethoxyethane improve reaction homogeneity .

  • Temperature: Elevated temperatures (80°C) accelerate ring closure .

  • Purification: Silica gel column chromatography is standard for isolating the target compound .

Applications in Proteomics and Drug Discovery

Role in Proteomics Research

This compound is utilized as a building block for synthesizing probes that study protein-ligand interactions. Its iodine atom allows for radioactive labeling (e.g., 125I^{125}\text{I}), enabling tracking in biological systems .

SupplierLocationPurity Grade
Shanghai Haohong ScientificChinaResearch
Apollo Scientific Ltd.United KingdomTechnical
Alchem Pharmtech, Inc.United States>95%

Pricing ranges from $30.00/250mg for research-grade material .

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